molecular formula C13H21N B2826743 N-(2,2-dimethylpropyl)-4-ethylaniline CAS No. 1226190-88-0

N-(2,2-dimethylpropyl)-4-ethylaniline

Cat. No.: B2826743
CAS No.: 1226190-88-0
M. Wt: 191.318
InChI Key: MYAWNNQIRZSVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethylpropyl)-4-ethylaniline is an organic compound belonging to the class of anilines It features a benzene ring substituted with an ethyl group at the para position and an N-(2,2-dimethylpropyl) group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-4-ethylaniline typically involves the alkylation of 4-ethylaniline with 2,2-dimethylpropyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(2,2-Dimethylpropyl)-4-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    N-(2,2-Dimethylpropyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-(2,2-Dimethylpropyl)-4-chloroaniline: Contains a chlorine atom instead of an ethyl group.

    N-(2,2-Dimethylpropyl)-4-bromoaniline: Contains a bromine atom instead of an ethyl group.

Uniqueness: N-(2,2-Dimethylpropyl)-4-ethylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the ethyl group at the para position can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-11-6-8-12(9-7-11)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWNNQIRZSVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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